n-[(3,5-dimethylphenoxy)(methyl)phosphoryl]pyridin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis processes. Companies like ChemScene and Benchchem offer bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethylphenoxy)(methyl)phosphoryl]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyridin-2-amines, oxides, and reduced forms of the original compound .
Scientific Research Applications
N-[(3,5-dimethylphenoxy)(methyl)phosphoryl]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethylphenoxy)(methyl)phosphoryl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(3,5-dimethylphenoxy)(methyl)phosphoryl]pyridin-2-amine include:
- N-[(3,5-dimethylphenoxy)(methyl)phosphoryl]pyridin-3-amine
- N-[(3,5-dimethylphenoxy)(methyl)phosphoryl]pyridin-4-amine
- N-[(3,5-dimethylphenoxy)(methyl)phosphoryl]pyridin-5-amine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the 3,5-dimethylphenoxy and pyridin-2-amine groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2O2P/c1-11-8-12(2)10-13(9-11)18-19(3,17)16-14-6-4-5-7-15-14/h4-10H,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRLEVWNCRCQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N2O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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